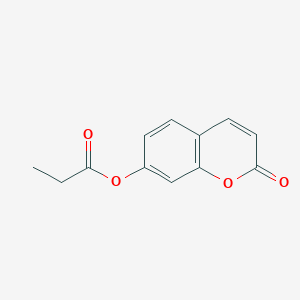

2-oxo-2H-chromen-7-yl propionate

Description

Properties

IUPAC Name |

(2-oxochromen-7-yl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-2-11(13)15-9-5-3-8-4-6-12(14)16-10(8)7-9/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGQHBCQYOMSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Substituents at the 3- and 4-Positions

- 2-Oxo-3-phenyl-2H-chromen-7-yl acetate : A phenyl group at position 3 increases molecular weight (280.28 g/mol) and introduces steric effects, while the acetate group at position 7 may reduce steric hindrance compared to propionate .

Ester Group Variations

- 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate : Replacing propionate with 4-chlorobenzoate enhances tumor-associated hCA IX selectivity (Ki = 21.8 nM) compared to intracellular hCA I, demonstrating the impact of aromatic acyl groups on enzyme inhibition .

Antimicrobial and Anticancer Profiles

- 7-Oxime derivatives (e.g., compound 83) : Exhibit α-amylase/α-glucosidase inhibition (IC50 < 10 µM), highlighting the role of 7-position modifications in antidiabetic activity .

- Coumarin-conjugated formimidate (compound 9) : Shows potent antibiofilm activity (MIC = 4 µg/mL), outperforming propionate derivatives in antimicrobial assays .

Enzyme Inhibition

- 2-Oxo-3-phenylchromen-7-yl acetate : Demonstrates IC50 = 0.47 µM against MCF-7 breast cancer cells, suggesting phenyl substitution enhances cytotoxicity .

- 4-Chlorobenzoate derivative (IV) : Selective inhibition of hCA IX (Ki = 21.8 nM) underscores the importance of aromatic acyl groups in targeting tumor microenvironments .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-oxo-2H-chromen-7-yl propionate derivatives, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution of 7-hydroxycoumarin derivatives with propionyl halides or activated esters. For example, ethyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate is synthesized by reacting 7-hydroxy-4-phenylcoumarin with ethyl bromopropanoate in acetone under reflux with K₂CO₃ as a base . Optimization includes solvent choice (polar aprotic solvents improve yield), temperature control (reflux at 60–80°C), and purification via recrystallization or column chromatography.

Q. How do substituents (e.g., phenyl, halogen, methoxy) on the chromen core influence physicochemical properties and reactivity?

- Data-Driven Analysis :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance electrophilicity, improving reactivity in nucleophilic substitutions .

- Phenyl or methoxy groups increase lipophilicity, affecting solubility and bioavailability. For instance, 4-(4-methoxyphenyl) derivatives exhibit greater solubility in DMSO but reduced cytotoxicity compared to halogenated analogs .

- Substitution at the 3-position (e.g., trifluoromethyl) stabilizes the chromen ring against oxidation .

Q. What spectroscopic techniques are essential for characterizing these compounds?

- Protocols :

- ¹H/¹³C NMR : Assign peaks using coupling patterns (e.g., doublets for chromen ring protons) and DEPT for carbonyl identification .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions (e.g., Acta Crystallographica studies confirm planar chromen cores) .

- IR spectroscopy : Identifies ester C=O stretches (~1740 cm⁻¹) and chromen lactone bands (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the anti-inflammatory activity of this compound derivatives?

- Experimental Design :

- In vitro assays : Measure COX-1/COX-2 inhibition using enzyme-linked immunosorbent assays (ELISA). For example, analogs with propanoic acid moieties show IC₅₀ values <10 μM for COX-2 .

- Molecular docking : Simulate interactions with COX-2’s hydrophobic pocket; methoxy groups enhance binding via van der Waals interactions .

- In vivo models : Use carrageenan-induced paw edema in rodents to correlate structure-activity relationships (SAR) .

Q. How can researchers resolve contradictions in reported anticancer activity across studies?

- Case Study :

- Contradiction : Ethyl 2-[(2-oxo-4-phenylchromen-7-yl)oxy]propanoate shows potent activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 μM) but lower efficacy in HT-29 colon cancer models (IC₅₀ >50 μM) .

- Resolution :

Validate assay conditions (e.g., cell line-specific metabolic pathways).

Compare uptake efficiency via LC-MS quantification of intracellular drug concentration .

Explore pro-drug activation mechanisms (e.g., ester hydrolysis in specific tissues) .

Q. What advanced strategies mitigate oxidative degradation during storage and biological testing?

- Stability Studies :

- Accelerated degradation tests : Expose compounds to H₂O₂ or UV light; monitor degradation via HPLC. Chromen derivatives with electron-donating groups (e.g., methyl) show longer half-lives (t₁/₂ >72 hrs) .

- Stabilization methods : Lyophilization with cyclodextrins or encapsulation in PLGA nanoparticles improves thermal stability .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

- Methodology :

- QSAR models : Use Gaussian or Schrödinger software to correlate logP, polar surface area, and H-bond donors with cytotoxicity .

- ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability for neuroactive derivatives .

Methodological Challenges and Solutions

Q. Why do certain derivatives exhibit low yields in esterification reactions, and how can this be addressed?

- Troubleshooting :

- Low reactivity : Use activating agents (e.g., DCC/DMAP) for sterically hindered hydroxyl groups on the chromen core .

- Side reactions : Replace Br with I in propionyl halides to reduce elimination byproducts .

Q. What are the best practices for evaluating ecotoxicity in agricultural applications?

- Guidelines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.